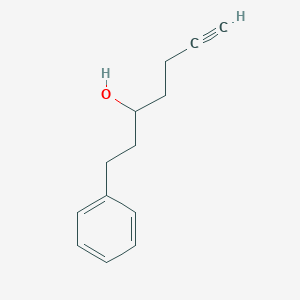![molecular formula C12H20N2O B2573384 1-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}cyclopentan-1-ol CAS No. 1465256-10-3](/img/structure/B2573384.png)
1-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}cyclopentan-1-ol” is a complex organic molecule that contains an imidazole ring and a cyclopentanol group . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is complex, with an imidazole ring attached to a cyclopentanol group via a methylene bridge . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom . The cyclopentanol group is a five-membered ring with a hydroxyl group attached .Scientific Research Applications
Chemical Inhibitors in Pharmacokinetics
Imidazole derivatives, such as 1-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}cyclopentan-1-ol, are explored for their role as chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes. These compounds are essential for assessing drug-drug interactions and metabolism, highlighting the importance of understanding their selectivity and potency across various CYP isoforms (Khojasteh et al., 2011).
Volatile Organic Compounds and Biomarkers
The structure of this compound suggests potential relevance in the study of volatile organic compounds (VOCs), especially those related to propan-2-yl groups. Research into VOCs focuses on their application as non-invasive biomarkers for diseases, including irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD), showcasing the evolving interest in such chemicals for diagnostic purposes (Van Malderen et al., 2020).
Fragrance Ingredients and Toxicology
Compounds with cyclopentanone and imidazole groups are studied for their use as fragrance ingredients, where their safety, toxicological profiles, and environmental fate are of interest. This includes understanding their acute and chronic effects, potential for irritation, sensitization, and the mechanism of action at a molecular level. Such studies help in assessing the environmental and health safety aspects of these compounds when used in consumer products (Belsito et al., 2012).
Antimicrobial Properties
Investigations into the antimicrobial properties of compounds related to this compound, particularly those involving p-Cymene (a monoterpene with structural similarities), reveal the potential for these chemicals in addressing the increasing resistance to traditional antimicrobials. Studies focus on their mechanism of action and efficacy against a broad spectrum of pathogens, indicating the potential for novel therapeutic applications (Marchese et al., 2017).
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological properties and can interact with various biological targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, leading to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to have a range of biological activities, suggesting that they can have various molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Cellular Effects
Imidazole derivatives are known to have a broad range of effects on cell function .
Molecular Mechanism
Imidazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
1-[(2-propan-2-ylimidazol-1-yl)methyl]cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-10(2)11-13-7-8-14(11)9-12(15)5-3-4-6-12/h7-8,10,15H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSHYJSMFLAANU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CC2(CCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-butyl-4-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2573302.png)
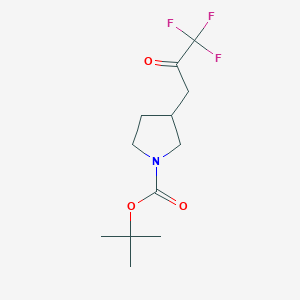
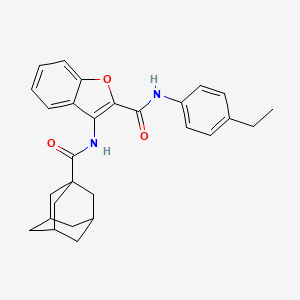
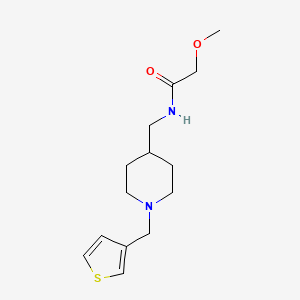


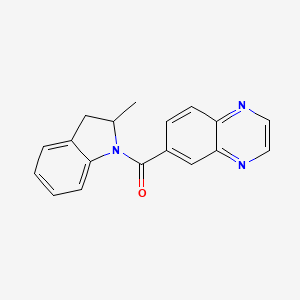

![4-{6-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B2573317.png)
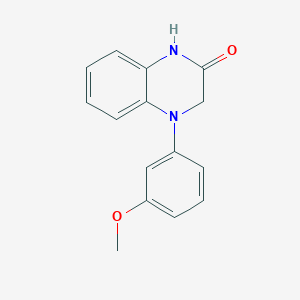

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2573321.png)
